molecular formula C7H15ClF3N3O2S B1449099 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride CAS No. 1797180-12-1

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride

Cat. No.: B1449099
CAS No.: 1797180-12-1
M. Wt: 297.73 g/mol
InChI Key: FHFFJISYSAGUNG-UHFFFAOYSA-N
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Description

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H15ClF3N3O2S and a molecular weight of 297.73 g/mol . This compound is known for its unique structural features, including the presence of a trifluoroethyl group, which imparts distinct chemical properties. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with trifluoroethylamine to form N-(2,2,2-trifluoroethyl)piperidine. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfonamide group, followed by the addition of ammonia to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonic acids or other reduced forms .

Scientific Research Applications

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoroethyl groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The sulfonamide group may also play a role in its biological activity by interacting with active sites of enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide
  • N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide
  • 4-amino-N-(2,2,2-trifluoroethyl)piperidine

Uniqueness

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride is unique due to the presence of both the trifluoroethyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3N3O2S.ClH/c8-7(9,10)5-12-16(14,15)13-3-1-6(11)2-4-13;/h6,12H,1-5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFFJISYSAGUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride
Reactant of Route 2
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride
Reactant of Route 3
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride
Reactant of Route 4
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride
Reactant of Route 5
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4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride
Reactant of Route 6
Reactant of Route 6
4-amino-N-(2,2,2-trifluoroethyl)piperidine-1-sulfonamide hydrochloride

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